molecular formula C11H16N2O3 B15273970 1-Boc-3-cyano-3-(2-oxoethyl)azetidine

1-Boc-3-cyano-3-(2-oxoethyl)azetidine

Cat. No.: B15273970
M. Wt: 224.26 g/mol
InChI Key: BERBHJIDRVKYNB-UHFFFAOYSA-N
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Description

1-Boc-3-cyano-3-(2-oxoethyl)azetidine is a synthetic organic compound with the molecular formula C11H16N2O3. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, making them highly reactive and useful in various chemical reactions .

Preparation Methods

1-Boc-3-cyano-3-(2-oxoethyl)azetidine can be synthesized through several methods. One common synthetic route involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.

Chemical Reactions Analysis

1-Boc-3-cyano-3-(2-oxoethyl)azetidine undergoes various chemical reactions due to its reactive azetidine ring. Some common types of reactions include:

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and tetrahydrofuran, as well as catalysts like palladium and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Boc-3-cyano-3-(2-oxoethyl)azetidine involves its reactivity due to the ring strain of the azetidine ring. The compound can undergo various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

1-Boc-3-cyano-3-(2-oxoethyl)azetidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and reactivity, making it a valuable compound in various scientific research and industrial applications.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl 3-cyano-3-(2-oxoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-10(2,3)16-9(15)13-7-11(6-12,8-13)4-5-14/h5H,4,7-8H2,1-3H3

InChI Key

BERBHJIDRVKYNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC=O)C#N

Origin of Product

United States

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